molecular formula C14H14N2OS3 B2496459 3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-26-8

3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2496459
CAS No.: 743452-26-8
M. Wt: 322.46
InChI Key: PJLRNEFHMANKDH-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H14N2OS3 and its molecular weight is 322.46. The purity is usually 95%.
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Biological Activity

3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H14N2OS3
  • Molecular Weight : 322.5 g/mol
  • CAS Number : 743452-26-8

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidines have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial DNA synthesis and cell wall formation.

Anticancer Potential

Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives possess anticancer activity. Specifically, this compound has been reported to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism may involve the modulation of key signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on certain enzymes. For example:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to reduced inflammation and pain.
  • Aldose Reductase : This inhibition is particularly relevant in diabetic complications, suggesting potential therapeutic applications in managing diabetes-related conditions.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Antimicrobial ActivityShowed significant inhibition of E. coli growth with an MIC of 32 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 cells with an IC50 of 15 µM after 48 hours.
Study 3Enzyme InhibitionDemonstrated a 70% inhibition of aldose reductase at a concentration of 10 µM.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication.
  • Enzyme Binding : Its structure allows for effective binding to active sites of enzymes like COX and aldose reductase.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Properties

IUPAC Name

3-(2-methylpropyl)-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS3/c1-8(2)6-16-13(17)11-9(10-4-3-5-19-10)7-20-12(11)15-14(16)18/h3-5,7-8H,6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLRNEFHMANKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.